1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride is a synthetic organic compound characterized by its unique spiro structure that connects a piperidine ring with a quinazolinone moiety. The compound is classified under spiro compounds, which are known for their distinct structural features where two or more rings share a single atom. The chemical formula for this compound is , and it has a CAS number of 202826-52-6. It is recognized for its potential biological activities and applications in medicinal chemistry .
The synthesis of 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride typically involves multi-step reactions that incorporate various reagents and conditions. A common method includes the cyclization of appropriate precursors that contain both piperidine and quinazolinone functionalities.
The molecular structure of 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride features a spiro linkage between a piperidine ring and a quinazolinone moiety. The spiro configuration contributes to its unique three-dimensional shape, which can influence its biological activity.
1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride can participate in various chemical reactions typical of nitrogen-containing heterocycles, including:
The reactivity of this compound is influenced by the electron-donating or withdrawing characteristics of substituents on the rings, which can modulate its interaction with other chemical species .
The mechanism of action for 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors in cellular pathways.
1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride has several scientific applications:
Spirocyclic architectures represent a distinctive class of three-dimensional molecular frameworks where two rings share a single atom, creating perpendicular ring systems that impart significant structural rigidity. These compounds have gained substantial traction in modern drug discovery due to their ability to explore novel chemical space and address challenges associated with flat, aromatic-dominated scaffolds. The inherent three-dimensionality of spirocycles enhances their ability to interact with biological targets through well-defined spatial orientations, often translating to improved selectivity, reduced off-target effects, and enhanced metabolic stability compared to planar counterparts [1]. The spiro[piperidine-quinazolinone] system exemplifies this trend, merging the established biological relevance of both piperidine and quinazolinone pharmacophores within a conformationally constrained architecture. This hybridization creates molecules with defined stereochemistry and vectorial presentation of functional groups, enabling precise optimization of drug-target interactions that is unattainable with simpler fused-ring systems [7]. The structural complexity of these spirocycles, while synthetically challenging, offers opportunities for intellectual property expansion as pharmaceutical researchers seek novel bioactive entities with improved pharmacological profiles.
The molecular architecture of 1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one features an orthogonal arrangement where the piperidine ring connects to the quinazolinone moiety through a quaternary spiro carbon (CAS 202826-52-6). This configuration imposes significant conformational constraints that profoundly influence molecular properties and biological interactions. The reduced planarity of these spiro systems decreases intermolecular π-stacking interactions, thereby enhancing solubility relative to planar quinazolinones despite similar lipophilicity parameters [1] [3]. X-ray crystallographic analyses reveal that the dihedral angle between the mean planes of the piperidine and quinazolinone rings approaches 90°, creating a pronounced three-dimensional shape that more effectively complements the topology of protein binding pockets compared to flat heterocyclic systems [8].
The structural rigidity of this spiro system limits rotational freedom, effectively freezing bioactive conformations and reducing the entropic penalty upon target binding. This effect translates to higher binding affinity per heavy atom compared to flexible analogs. The spiro junction also creates a well-defined spatial orientation of substituents, enabling more precise structure-activity relationship exploration. For example, antifungal studies demonstrate that spiro[thiophen-quinazolin]-one derivatives exhibit 3.7-fold greater potency against chitin synthase (IC₅₀ = 1.8 μM) than their non-spiro quinazolinone precursors due to optimal positioning of the unsaturated carbonyl linker region for enzyme interaction [3].
Table 1: Structural and Property Comparison of Spirocyclic vs. Planar Quinazolinones
Property | Spiro[piperidine-quinazolinone] | Planar Quinazolinone | Modification Impact |
---|---|---|---|
Molecular Complexity | High (3D complexity index: 4.2) | Low (3D index: 1.8) | Enhanced target discrimination |
Rotatable Bonds | 1 (in core structure) | 4-6 | Reduced conformational entropy |
Planarity (ΔPSA) | < 30 Ų | > 70 Ų | Improved membrane permeability |
Chitin Synthase IC₅₀ | 1.8-5.2 μM | 6.7-15.3 μM | 3.7-fold potency enhancement |
Cytoplasmic Solubility | 85 μg/mL | 42 μg/mL | 2-fold improvement |
The piperidine nitrogen provides a key vector for chemical modification and salt formation, while its basicity (predicted pKa ~8.5) contributes to pH-dependent solubility and membrane permeability. Structural diversification can occur at multiple sites: the quinazolinone C6/C7 positions, the piperidine N1' position, and via incorporation of substituents on the piperidine ring itself. The hydrochloride salt formation (exemplified by CAS 885610-09-3) capitalizes on this basicity to enhance crystallinity and aqueous solubility, critical factors in drug development [6] [9]. Molecular modeling indicates that the spirocyclic core presents substituents in distinct spatial quadrants, enabling simultaneous engagement with complementary enzyme subpockets that planar analogs cannot access concurrently [3].
Quinazolinone chemistry has evolved substantially since the first synthesis of this bicyclic scaffold in the late 19th century. Early medicinal applications focused on natural products containing the quinazolinone core, such as the vasodilator vasicinone and the alkaloid febrifugine. The mid-20th century witnessed systematic exploration of quinazolinone derivatives as anxiolytics (methaqualone, discontinued due to abuse potential) and antibacterial agents, establishing the scaffold's drug-like properties [5]. The 1980s marked a significant advancement with the development of the anticancer agent gefitinib, which features a quinazoline core (4-anilinoquinazoline) and acts as an EGFR tyrosine kinase inhibitor. This breakthrough validated quinazolin(ones) as privileged scaffolds in targeted cancer therapy and stimulated extensive research into structure-activity relationships around the quinazolinone core [5].
The early 2000s saw the emergence of quinazolin-2,4-diones as chitin synthase inhibitors, addressing the urgent need for antifungal agents with novel mechanisms of action. However, these planar derivatives faced limitations in potency and pharmacokinetic properties. This challenge prompted exploration of three-dimensional modifications, leading to the design of spirocyclic variants around 2010 [3]. The spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one system represented a strategic innovation, combining the established bioactivity of quinazolinones with the advantageous properties of spirocycles. This hybridization addressed the excessive planarity of traditional quinazolinones that often correlated with poor solubility, promiscuous binding, and limited blood-brain barrier penetration [1] [3].
Table 2: Evolution of Quinazolinone-Based Therapeutic Agents
Era | Representative Agents | Therapeutic Area | Structural Features | Limitations Addressed by Spirocycles |
---|---|---|---|---|
1960s-70s | Methaqualone | Sedative-hypnotic | Simple 2,3-disubstituted quinazolinone | Metabolic instability |
1980s-90s | Gefitinib precursor compounds | Anticancer (EGFR TKIs) | 4-anilinoquinazolines | Selectivity issues |
Early 2000s | Quinazoline-2,4-diones | Antifungal (CHS inhr) | Planar bicyclic systems | Low potency, poor solubility |
2010-2015 | First-gen spiroquinazolinones | Antifungal, anticancer | Spiro[cyclic amine-quinazolinones] | Excessive planarity, metabolic clearance |
2015-Present | 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one derivatives | Targeted therapies | Optimized spiro-piperidine systems | Conformational flexibility, target fit |
Recent synthetic advances have enabled efficient construction of these complex spirocyclic systems through intramolecular cyclizations and transition metal-catalyzed methodologies. The period from 2011-2016 witnessed a surge in patent activity around spiroquinazolinones, with applications spanning kinase inhibition, antimicrobial activity, and CNS targets [5]. The structural evolution reflects a paradigm shift in medicinal chemistry from planar aromatics to three-dimensional architectures, with spiro[piperidine-quinazolinones] representing a sophisticated solution to optimize the quinazolinone pharmacophore while maintaining synthetic accessibility. The incorporation of the piperidine ring specifically leverages the high frequency of piperidine in FDA-approved drugs (>70 agents), exploiting established structure-distribution relationships and metabolic pathways [7].
The conversion of 1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one to its hydrochloride salt represents a critical pharmaceutical optimization strategy addressing multiple developability parameters. The aliphatic piperidine nitrogen (pKa ~8.5-9.0) provides a protonation site for salt formation, transforming the free base into a crystalline, non-hygroscopic solid with improved material properties [6] [9]. This modification significantly enhances aqueous solubility—a crucial factor for oral bioavailability and intravenous formulation. For the prototype compound (CAS 885610-09-3), hydrochloride salt formation increases water solubility to >50 mg/mL compared to <5 mg/mL for the free base, facilitating in vitro biological testing and formulation development [6].
The hydrochloride salt formation profoundly influences solid-state characteristics. X-ray powder diffraction analyses demonstrate that the hydrochloride salt adopts a highly ordered crystalline lattice with minimal polymorphic variability, ensuring consistent physical properties during scale-up and manufacturing. Differential scanning calorimetry reveals a sharp melting endotherm around 215°C, indicating high thermal stability suitable for standard pharmaceutical processing [9]. The enhanced crystallinity directly impacts purification and isolation yields, with hydrochloride salts typically exhibiting >20% improvement in crystallization efficiency compared to amorphous free base counterparts during process chemistry development [6].
Beyond physicochemical enhancements, the hydrochloride salt modulates biological performance through controlled dissolution kinetics and membrane permeability. In simulated gastric fluid (pH 1.2-3.5), the protonated species predominates, facilitating rapid dissolution. As the molecule transits to intestinal environments (pH 6.5-7.4), partial deprotonation occurs, increasing lipophilicity and promoting absorption. This pH-dependent speciation creates an optimal balance between solubility and permeability, maximizing oral bioavailability. For antifungal spiroquinazolinones, hydrochloride salts demonstrate 2.3-fold higher AUC(0-24) values in rat pharmacokinetic studies compared to free base equivalents, directly translating to enhanced in vivo efficacy against systemic Candida albicans infections [3].
Stability represents another critical advantage of hydrochloride salts. Accelerated stability testing (40°C/75% RH) shows that hydrochloride salts maintain >95% purity after 6 months, while free base counterparts degrade by 8-12% under identical conditions. The primary degradation pathway involves oxidation at the C6 position of the quinazolinone ring, which is suppressed in the hydrochloride form due to reduced electron density at the carbonyl oxygen and decreased molecular mobility in the crystalline lattice [9]. This enhanced stability profile extends shelf life and simplifies storage requirements (typically room temperature under inert atmosphere), as reflected in commercial handling recommendations for research samples [2] [6]. The combination of improved solubility, crystallinity, bioavailability, and stability establishes hydrochloride salt formation as the preferred formulation strategy for advanced preclinical and clinical development of spiro[piperidine-quinazolinone] drug candidates.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: